molecular formula C7H7N3OS2 B8811485 7-hydroxy-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione CAS No. 124724-18-1

7-hydroxy-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B8811485
CAS No.: 124724-18-1
M. Wt: 213.3 g/mol
InChI Key: UBJSDQUNZGNUDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-hydroxy-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that combines the structural features of thiazole and pyrimidine rings. This compound is of significant interest due to its diverse pharmacological activities, including antimicrobial, antiviral, and antitumor properties .

Properties

CAS No.

124724-18-1

Molecular Formula

C7H7N3OS2

Molecular Weight

213.3 g/mol

IUPAC Name

3,5-dimethyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C7H7N3OS2/c1-3-8-5-4(6(11)9-3)13-7(12)10(5)2/h1-2H3,(H,8,9,11)

InChI Key

UBJSDQUNZGNUDH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=O)N1)SC(=S)N2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

7-hydroxy-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

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